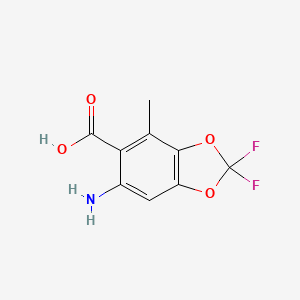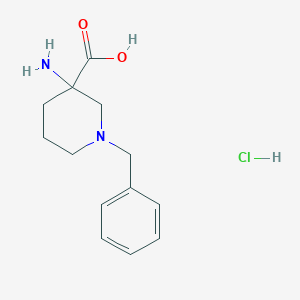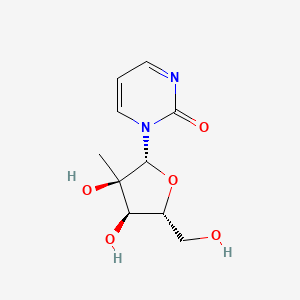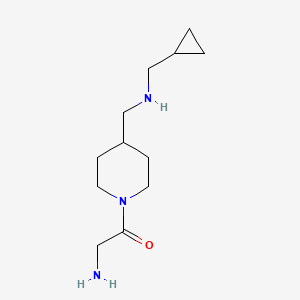
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid is an organic compound that features a benzodioxole ring substituted with amino, difluoro, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Difluoro Group: The difluoro group can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluoro groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro and amino groups can participate in hydrogen bonding and electrostatic interactions, while the benzodioxole ring can engage in π-π stacking interactions.
相似化合物的比较
Similar Compounds
6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
6-Amino-4-methyl-1,3-benzodioxole-5-carboxylic acid: Lacks the difluoro groups, which may influence its electronic properties and reactivity.
2,2-Difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid: Lacks the amino group, which may alter its hydrogen bonding capabilities.
Uniqueness
6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct electronic, steric, and hydrogen bonding properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H7F2NO4 |
|---|---|
分子量 |
231.15 g/mol |
IUPAC 名称 |
6-amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H7F2NO4/c1-3-6(8(13)14)4(12)2-5-7(3)16-9(10,11)15-5/h2H,12H2,1H3,(H,13,14) |
InChI 键 |
QOPFJHQCHMJGNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC2=C1OC(O2)(F)F)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)

![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)
![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)



![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)




![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
